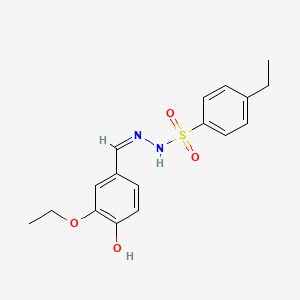

![molecular formula C17H15N3O3 B6060832 N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6060832.png)

N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . Carboxamides, on the other hand, are organic compounds that contain a functional group consisting of a carbonyl (C=O) and an amine (NH2) linked to the same carbon atom .

Molecular Structure Analysis

The molecular structure of a compound like “N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide” would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography can be used to analyze the molecular structure .Chemical Reactions Analysis

The chemical reactions involving “N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide” would depend on its molecular structure and the conditions under which the reactions take place. Benzofuran compounds are known to participate in various chemical reactions, including electrophilic substitution and nucleophilic addition .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “AKOS005570240” (also known as “Z649192210” or “N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide”), focusing on six unique applications:

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the benzofuran and pyridine moieties in AKOS005570240 suggests potential activity against a range of bacterial and fungal pathogens. This makes it a promising candidate for developing new antimicrobial agents .

Anticancer Potential

The compound’s structure, particularly the benzofuran core, is known to interact with various biological targets involved in cancer pathways. Studies on similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that AKOS005570240 could be explored for its anticancer properties .

Anti-inflammatory Applications

Compounds containing benzofuran and pyridine derivatives have been investigated for their anti-inflammatory effects. AKOS005570240 may inhibit key enzymes and pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases .

Neuroprotective Effects

Research on benzofuran derivatives has highlighted their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its interaction with neural pathways suggest it could offer neuroprotective benefits .

Photoluminescent Properties

The structural features of AKOS005570240 may confer photoluminescent properties, making it useful in the development of optical materials and devices. Such compounds are often explored for applications in organic light-emitting diodes (OLEDs) and other photonic technologies .

Enzyme Inhibition

The compound’s unique structure allows it to act as an inhibitor for various enzymes. This property is particularly valuable in drug development, where enzyme inhibitors are used to treat diseases such as hypertension, diabetes, and certain types of cancer .

Antioxidant Activity

Benzofuran derivatives are known for their antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress. AKOS005570240 could be investigated for its potential to mitigate oxidative damage in biological systems .

Antiviral Applications

Given the ongoing search for effective antiviral agents, compounds like AKOS005570240, with their unique structural features, could be explored for activity against various viruses. The presence of the pyridine moiety is particularly relevant, as it has been associated with antiviral activity in other compounds .

Propriétés

IUPAC Name |

N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-16(20-15-7-3-4-9-18-15)8-10-19-17(22)14-11-12-5-1-2-6-13(12)23-14/h1-7,9,11H,8,10H2,(H,19,22)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURZJUAOGOBCLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1-benzofuran-2-yl)formamido]-N-(pyridin-2-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6060750.png)

acetate](/img/structure/B6060772.png)

![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-phenylethyl)piperidine](/img/structure/B6060774.png)

![1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide](/img/structure/B6060780.png)

![N-(4-ethoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6060791.png)

![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B6060796.png)

![1-cyclopropyl-4-[({[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6060809.png)

![(3S)-1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-pyrrolidinol](/img/structure/B6060816.png)

![methyl N-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-leucinate](/img/structure/B6060823.png)

![N-(2-methoxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B6060846.png)

![{3-(2-fluorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B6060852.png)